molecular formula C17H19ClN4O B12265349 N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12265349
M. Wt: 330.8 g/mol
InChI Key: CYMAYBWKPJNAFX-UHFFFAOYSA-N
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Description

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the condensation of 6-chloroquinoxaline with a piperidine derivative under controlled conditions. The cyclopropane carboxamide group is then introduced through a series of reactions involving cyclopropanation and subsequent amidation.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. This method has been shown to produce higher yields and shorter reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropane carboxamide group may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoxaline moiety, a piperidine ring, and a cyclopropane carboxamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19ClN4O/c18-12-5-6-14-15(8-12)19-9-16(21-14)22-7-1-2-13(10-22)20-17(23)11-3-4-11/h5-6,8-9,11,13H,1-4,7,10H2,(H,20,23)

InChI Key

CYMAYBWKPJNAFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=C3C=C(C=CC3=N2)Cl)NC(=O)C4CC4

Origin of Product

United States

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